molecular formula C18H17N3O B2909941 N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2210138-22-8

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2909941
CAS No.: 2210138-22-8
M. Wt: 291.354
InChI Key: HNESNXXMXVXPOF-UHFFFAOYSA-N
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Description

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 6-methylpyrimidine moiety linked via a methylene group to an acetamide backbone, which is further substituted with a naphthalen-1-yl group.

Properties

IUPAC Name

N-[(6-methylpyrimidin-4-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-9-16(21-12-20-13)11-19-18(22)10-15-7-4-6-14-5-2-3-8-17(14)15/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNESNXXMXVXPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide, with the CAS number 2210138-22-8 and molecular formula C18H17N3O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various heterocyclic compounds, including those similar to this compound. Research indicates that derivatives of pyrimidine can exhibit significant antiviral activity against viruses such as hepatitis C and influenza . Specifically, compounds that share structural similarities with this compound have been shown to inhibit viral replication effectively.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on related compounds demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells. The findings suggest that this compound may similarly affect PARP activity, although specific data on this compound is limited.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Viral Enzymes : Similar compounds have shown to inhibit key viral enzymes, disrupting the viral life cycle.
  • Interference with Cancer Cell Proliferation : By targeting pathways involved in cell division and survival, the compound may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral replication
AnticancerPARP inhibition leading to apoptosis

Case Study Example

In a recent investigation into pyrimidine derivatives, a compound structurally similar to this compound was tested for its efficacy against breast cancer cell lines. The study found that at concentrations ranging from 0.01 to 100 µM, the compound exhibited a dose-dependent inhibition of cell growth, with an IC50 value comparable to established chemotherapeutics . This suggests that further exploration into this compound could yield promising results in oncology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Heterocyclic Linkers: The triazole-containing analogs (e.g., 6a) exhibit distinct synthetic pathways (1,3-dipolar cycloaddition) compared to pyrimidine-thioether derivatives (e.g., ), which may influence metabolic stability . Thiazolidinone derivatives () introduce a five-membered ring, enhancing conformational flexibility and antiparkinsonian activity .

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance antiparkinsonian activity, likely by modulating electron density and target binding . Halogenated aryl groups (e.g., 3-Cl-4-F-phenyl in ) may improve lipophilicity and blood-brain barrier penetration .

Enzyme Inhibition: Pyrazoloquinoxaline acetamides () show potent MAO-A inhibition, suggesting that bulkier aromatic systems enhance selectivity over MAO-B .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparison of Selected Compounds

Compound (Example) IR Peaks (cm⁻¹) ¹H NMR (δ ppm, Key Signals) HRMS ([M+H]+) Reference
6b (Triazole derivative) 3292 (–NH), 1682 (C=O), 1504 (–NO₂) 5.38 (–NCH₂CO–), 8.36 (triazole) 404.1348 (calc. 404.1359)
2-((4-Amino-6-hydroxypyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide 297–299°C (mp) 10.02 (NHCO), 7.98–7.56 (naphthyl) 327.09 [M+1]

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